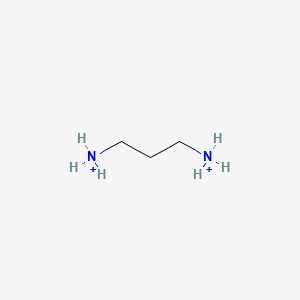

Trimethylenediaminium

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C3H12N2+2 |

|---|---|

分子量 |

76.14 g/mol |

IUPAC 名称 |

3-azaniumylpropylazanium |

InChI |

InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/p+2 |

InChI 键 |

XFNJVJPLKCPIBV-UHFFFAOYSA-P |

SMILES |

C(C[NH3+])C[NH3+] |

规范 SMILES |

C(C[NH3+])C[NH3+] |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of Trimethylenediaminium Derivatives

Controlled Protonation Strategies for Trimethylenediamine to Form Trimethylenediaminium Salts

The formation of this compound salts from trimethylenediamine (propane-1,3-diamine) is achieved through controlled protonation. This process can be finely tuned by the choice of acidic media and through solid-state techniques.

The reaction of trimethylenediamine with various acids in solution is a straightforward method to produce this compound salts. The choice of the acid is crucial as the resulting counterion plays a significant role in the properties and crystal packing of the final salt. For instance, the reaction of trimethylenediamine with two equivalents of a carboxylic acid (RCOOH) in an appropriate solvent yields the corresponding this compound dicarboxylate salt. The nature of the 'R' group on the carboxylate counterion can be engineered to influence properties such as solubility and thermal stability.

In a broader context, the use of protonated organic diamines as templates for layered and microporous structures has been explored. nih.gov The protonated diammonium cations can direct the assembly of inorganic frameworks through hydrogen bonding and electrostatic interactions. nih.gov For example, in the presence of selenious acid and a metal halide, protonated diamines can template the formation of complex inorganic-organic hybrid materials. nih.gov The stoichiometry of the acid used is critical; one equivalent of a diprotic acid would lead to the monoprotonated this compound ion, while two equivalents would result in the diprotonated dication. The pH of the solution also plays a critical role; at a pH below the first pKa of trimethylenediamine, the monoprotonated species will dominate, while at a pH below the second pKa, the diprotonated form will be prevalent.

Table 1: Examples of this compound Salt Formation in Acidic Media

| Acid Used | Counterion | Resulting Salt | Potential Application |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Chloride (Cl⁻) | This compound dichloride | Starting material for further synthesis |

| Acetic Acid (CH₃COOH) | Acetate (CH₃COO⁻) | This compound diacetate | Component in buffer solutions |

| Selenious Acid (H₂SeO₃) | Hydrogen Selenite (HSeO₃⁻) | This compound bis(hydrogen selenite) | Template for inorganic frameworks nih.gov |

Solid-state protonation offers an alternative to solution-based methods and can lead to the formation of novel crystalline phases. This technique typically involves the co-grinding of trimethylenediamine with a solid acid. The mechanical energy supplied during grinding facilitates the proton transfer from the acid to the diamine. This method is solvent-free, making it an environmentally friendly approach.

Studies on the deprotonation of resorcinarenes by diamine bases in the solid state demonstrate the feasibility of proton transfer in the absence of a solvent. rsc.orgrsc.org While these studies focus on deprotonation, the reverse process, protonation of a diamine by a solid acid, follows similar principles of intermolecular interactions and hydrogen bond formation in the solid state. rsc.orgrsc.org The crystal structure of the resulting salt is dictated by the intricate network of hydrogen bonds formed between the this compound cation and the counterion.

Synthesis of Functionalized this compound Precursors

Functionalization of the trimethylenediamine backbone allows for the creation of a wide array of precursors that can be subsequently protonated to yield functionalized this compound salts with tailored properties.

N-alkylation and N-acylation are common methods for introducing organic functionalities onto the nitrogen atoms of trimethylenediamine. Amine alkylation is a type of organic reaction between an alkyl halide and an amine, resulting in a more substituted amine. wikipedia.org For trimethylenediamine, reaction with an alkyl halide can lead to mono-, di-, tri-, or tetra-alkylated products, depending on the stoichiometry and reaction conditions. To achieve selective mono- or di-alkylation, protecting group strategies or specific catalytic systems may be employed. rsc.orgrsc.org

N-acylation involves the reaction of trimethylenediamine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide linkage. This reaction is generally highly chemoselective for the amine group. nih.gov The resulting N-acylated trimethylenediamines can serve as precursors to more complex molecules. A variety of reagents and methods have been developed for N-acylation, including the use of acylsilanes under aqueous acidic conditions and electrochemical methods. nih.govrsc.org

Table 2: Examples of N-Alkylation and N-Acylation of Trimethylenediamine

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| N-Alkylation | Methyl Iodide | N,N,N',N'-Tetramethyltrimethylenediamine | wikipedia.org |

| N-Acylation | Acetyl Chloride | N,N'-Diacetyltrimethylenediamine | nih.gov |

| N-Alkylation | Benzyl Bromide | N,N'-Dibenzyltrimethylenediamine | wikipedia.org |

Trimethylenediamine and its derivatives can be incorporated into polymeric or oligomeric structures to impart specific properties, such as charge density and chelating ability. One approach involves using a protected form of trimethylenediamine, such as N-Trityl-trimethylenediamine, which can be bound to a polymer support. cymitquimica.com This allows for its use in solid-phase synthesis. After incorporation, the protecting group can be removed to expose the diamine functionality, which can then be protonated to form this compound groups along the polymer chain. Such polymers can find applications in areas like ion-exchange resins and as templates for the synthesis of nanomaterials.

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral this compound analogues is of great interest due to their potential applications in asymmetric catalysis and as chiral building blocks. merckmillipore.com The key to obtaining chiral this compound salts is the stereoselective synthesis of the chiral trimethylenediamine precursor.

One strategy for the synthesis of chiral 1,3-diamines involves the rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl imines. acs.org This method allows for the preparation of highly optically active sulfamides, which can then be converted into a variety of valuable chiral 1,3-diamines with different substitution patterns in a highly enantioenriched manner. acs.org Another approach is the use of sequential palladium and rhodium catalysis to achieve the asymmetric synthesis of diamine derivatives. nih.gov These methods provide access to optically active, polyfunctionalized diamines that can serve as precursors to chiral this compound analogues. nih.gov

Furthermore, chiral 1,3-diamine-derived catalysts have been designed and synthesized for use in asymmetric reactions, such as the Mannich reaction of ketones. acs.orgnii.ac.jp The synthesis of these catalysts often starts from readily available materials and involves stereoselective steps to install the desired chirality. acs.orgnii.ac.jp The resulting chiral diamines can then be protonated to form the corresponding chiral this compound species.

Table 3: Approaches to Stereoselective Synthesis of Chiral 1,3-Diamine Precursors

| Method | Catalyst/Reagent | Key Transformation | Outcome | Reference |

|---|---|---|---|---|

| Rhodium-Catalyzed Asymmetric Arylation | Rhodium/sulfur–olefin complex | 1,2-addition of arylboronic acids to cyclic imines | Highly optically active sulfamides, precursors to chiral 1,3-diamines | acs.org |

| Sequential Palladium and Rhodium Catalysis | Palladium and Rhodium catalysts | Asymmetric synthesis of N-allyl hydroxylamine-O-sulfamates followed by intramolecular aziridination | Optically active, polyfunctionalized diamines | nih.gov |

| Organocatalysis | (S)-β-proline | Anti-selective Mannich reaction | Precursor for chiral 1,3-diamine-derived catalysts | acs.orgnii.ac.jp |

Insufficient Data to Generate Article on the Coordination Chemistry of this compound

Despite a comprehensive search for scholarly articles and research data, there is a notable lack of specific scientific literature focusing on the coordination chemistry of the compound "this compound." Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the detailed outline provided in the user's request.

Key Information Gaps:

This compound as a Template in MOFs and Coordination Polymers: No specific studies were found that detail the use of this compound as a structural directing agent in the synthesis of crystalline networks. As a result, information regarding its influence on framework topology and porosity is unavailable.

Complexation with Transition Metal Ions: There is a lack of published research on the formation and characterization of coordination complexes between this compound and transition metal ions. This absence of data prevents a discussion on:

Ligand field stabilization and coordination geometry.

The formation of polynuclear and heterometallic complexes.

The redox chemistry and any potential spin crossover phenomena in such complexes.

Without experimental data and detailed research findings, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and depth. Further research in the field of coordination chemistry would be necessary to provide the specific information needed to address the user's comprehensive outline.

Table of Compounds Mentioned:

Coordination Chemistry of Trimethylenediaminium

Applications in Catalysis and Reaction Engineering

The coordination chemistry of trimethylenediamine (propane-1,3-diamine), the neutral precursor to the trimethylenediaminium cation, has been leveraged to develop a range of catalytic systems. As a bidentate ligand, trimethylenediamine forms stable six-membered chelate rings with various transition metals, influencing the electronic and steric environment of the metal center. This modulation of the catalyst's active site is central to its application in homogeneous, heterogeneous, and enantioselective catalysis.

Homogeneous Catalysis Mediated by this compound-Metal Complexes

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. alfa-chemistry.com This allows for high accessibility to the catalytic sites, often leading to high activity and selectivity under mild reaction conditions. alfa-chemistry.com Trimethylenediamine (tn) serves as a robust ancillary ligand in various transition metal complexes used for homogeneous catalytic transformations.

The coordination of trimethylenediamine to a metal center, such as Ruthenium(II) or Rhodium(I), forms a stable complex where the ligand's properties can be tuned to control catalytic outcomes. alfa-chemistry.comlibretexts.org The six-membered [M(tn)] chelate ring adopts a chair conformation, which is more flexible than the five-membered ring formed by ethylenediamine. This flexibility can influence the substrate's approach to the metal center, thereby affecting reaction rates and selectivity. These complexes are active in a variety of reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. libretexts.orgresearchgate.net For instance, ruthenium-diamine complexes are well-known for their efficacy in the hydrogenation of ketones and imines. The N-H groups of the coordinated diamine can participate in the catalytic cycle through a metal-ligand bifunctional mechanism, facilitating the hydrogen transfer to the substrate.

| Metal Center | Complex Example | Catalyzed Reaction | Reference |

| Ruthenium (Ru) | [RuCl2(tn)(PPh3)2] | Hydrogenation of ketones | mdpi.com |

| Rhodium (Rh) | [Rh(tn)(COD)]BF4 | Hydroformylation of alkenes | libretexts.org |

| Palladium (Pd) | [Pd(tn)(OAc)2] | C-C Cross-Coupling (e.g., Suzuki) | researchgate.net |

| Nickel (Ni) | [NiCl2(tn)] | Olefin Polymerization | epfl.ch |

This table presents representative examples of potential catalytic applications for trimethylenediamine-metal complexes based on established reactivity patterns for similar diamine ligands.

The performance of these homogeneous catalysts can be systematically modified by altering the electronic and steric properties of the trimethylenediamine ligand itself, for example, by introducing substituents on the nitrogen atoms or the carbon backbone. alfa-chemistry.com This adaptability makes trimethylenediamine a versatile ligand platform for designing catalysts with specific activities and selectivities.

Heterogeneous Catalysis and Supported this compound Systems

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which is particularly problematic when expensive or toxic metals are used. uab.cat Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, resolves this issue by enabling easy catalyst recovery and recycling through simple filtration. researchgate.net This approach is crucial for developing sustainable and economically viable industrial processes. dtu.dk

Trimethylenediamine-based metal complexes can be "heterogenized" by immobilizing them onto solid supports. uab.cat This process combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. Several strategies exist for immobilization:

Covalent Anchoring: The trimethylenediamine ligand can be chemically modified with a reactive functional group (e.g., a silane) that allows it to be covalently bonded to the surface of an inorganic support like silica (B1680970) (SiO2) or alumina (B75360) (Al2O3). mdpi.com

Polymer Support: The ligand or its metal complex can be attached to a polymer backbone, such as polystyrene. mdpi.com

Encapsulation: The complex can be physically entrapped within the pores of a mesoporous material, such as zeolites or metal-organic frameworks (MOFs). uab.cat

These supported systems have found applications in various transformations, including hydrogenation and oxidation reactions. researchgate.netrsc.org For example, a palladium complex of a silica-anchored trimethylenediamine derivative could be used in Sonogashira cross-coupling reactions, allowing for repeated use with minimal leaching of the palladium metal into the product. mdpi.com The choice of support material is critical, as it can influence the catalyst's stability, activity, and selectivity by affecting reactant diffusion and the microenvironment of the active sites. univ-artois.fr

| Support Material | Immobilization Strategy | Advantages | Potential Applications | Reference |

| Silica (SiO₂) | Covalent anchoring via silane (B1218182) linker | High thermal stability, well-defined surface | C-C coupling, Hydrogenation | mdpi.com |

| Polystyrene | Grafting onto polymer chain | Swells in organic solvents, high loading capacity | Hydration of nitriles, Transfer hydrogenation | rsc.org |

| Activated Carbon | Adsorption and coordination | High surface area, chemical inertness | Arene Hydrogenation | rsc.orguniv-artois.fr |

| Metal-Organic Framework (MOF) | Post-synthetic modification or encapsulation | Tunable porosity, high density of sites | Olefin Metathesis | uab.cat |

This table outlines common strategies and materials for heterogenizing catalysts based on amine ligands like trimethylenediamine.

Enantioselective Catalysis Utilizing Chiral this compound Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries, where a specific enantiomer of a molecule is often the desired active ingredient. nih.govyoutube.com Chiral derivatives of trimethylenediamine are highly effective ligands for a wide range of metal-catalyzed asymmetric transformations.

Chirality is typically introduced into the trimethylenediamine (1,3-propanediamine) scaffold by placing substituents on the carbon backbone. For example, (R,R)- or (S,S)-1,3-diphenyl-1,3-propanediamine is a C2-symmetric chiral ligand. When this chiral diamine coordinates to a metal center (e.g., Rhodium, Ruthenium, or Copper), it creates a well-defined chiral environment. This chiral pocket forces the substrate to approach the metal active site in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. nih.gov

These chiral catalysts have been successfully employed in reactions such as asymmetric hydrogenation of prochiral ketones and alkenes, Michael additions, and Diels-Alder reactions, often achieving excellent yields and high enantiomeric excess (ee). nih.govmdpi.com The conformational flexibility of the six-membered chelate ring, combined with the steric influence of the chiral substituents, is crucial for achieving high levels of stereocontrol.

The following table details research findings for an enantioselective reaction using a representative chiral 1,3-diamine-metal complex.

| Entry | Substrate (Alkene) | Catalyst | Ligand | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 | (S,S)-1,3-bis(diphenylphosphino)butane | 98 | 96 |

| 2 | Methyl α-acetamidoacrylate | [Rh(COD)2]BF4 | (S,S)-1,3-bis(diphenylphosphino)butane | >99 | 91 |

| 3 | Dimethyl itaconate | [Rh(COD)2]BF4 | (S,S)-1,3-bis(diphenylphosphino)butane | >99 | 90 |

Data is illustrative of typical results obtained in Rhodium-catalyzed asymmetric hydrogenation using chiral C3-bridged diphosphine ligands, which are structurally analogous to chiral diamine derivatives of trimethylenediamine. The principle of stereocontrol via a chiral backbone is directly comparable.

The continued development of novel chiral trimethylenediamine derivatives remains an active area of research, aiming to create catalysts with even higher efficiency and broader substrate scope for the synthesis of valuable enantiopure compounds. nih.govrsc.org

Supramolecular Assemblies and Crystal Engineering of Trimethylenediaminium Systems

Hydrogen Bonding Networks Involving Trimethylenediaminium

The primary driving force in the assembly of this compound-based structures is the powerful hydrogen bond, particularly the N-H···A interaction, where A is an anionic acceptor. These interactions are fundamental to the formation of stable, ordered solid-state structures. researchgate.netnih.gov

The this compound cation exerts significant control over the crystal packing and lattice formation of its salts through extensive hydrogen-bonding networks. The dication organizes with counter-anions to create robust, three-dimensional structures.

A clear example is seen in the crystal structure of propane-1,3-diammonium dichromate(VI). In this compound, the this compound cations and dichromate anions are organized in alternating stacks, forming distinct columns that run parallel to the b-axis of the crystal. nih.gov The cohesion of this three-dimensional network is maintained by a combination of electrostatic forces and a comprehensive network of hydrogen bonds. nih.gov The ammonium (B1175870) groups of the cation act as hydrogen-bond donors to the oxygen atoms of the dichromate anions, leading to a highly ordered and stable crystalline lattice. nih.gov The flexibility of the central propylene (B89431) chain in the cation allows it to adopt conformations that accommodate various anions, influencing the final crystal symmetry and unit cell parameters.

Table 1: Crystallographic Data of Selected this compound Salts

| Compound Name | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Propane-1,3-diammonium dichromate(VI) | (C₃H₁₂N₂)[Cr₂O₇] | Orthorhombic | Pnma | nih.gov |

| Propane-1,3-diammonium tetrachlorozincate(II) | [C₃H₁₂N₂]ZnCl₄ | - | - | nih.gov |

Data for the tetrachlorozincate and perchlorate (B79767) salts are cited as comparative examples in the study of the dichromate salt.

The interactions between the this compound cation and various anions in the solid state are dominated by electrostatics and strong hydrogen bonds. In the case of propane-1,3-diammonium dichromate(VI), both N-H···O and weaker C-H···O hydrogen bonds are established. nih.gov The protonated nitrogen atoms of the ammonium groups and, to a lesser extent, the carbon atoms of the propylene chain, serve as hydrogen bond donors, while the oxygen atoms of the anion act as acceptors. nih.gov

Anion Recognition and Transport by this compound-Based Receptors

The ability of the this compound moiety to act as a potent hydrogen-bond donor makes it an attractive component for the design of synthetic receptors for anion recognition and transport.

The effective design of synthetic anion receptors relies on the principle of preorganization, where binding sites are positioned to complement the geometry and charge of a target anion. nih.gov Receptors incorporating a this compound framework would utilize the two -NH₃⁺ groups as powerful, convergent hydrogen-bond donor sites.

Key design principles include:

Scaffold Rigidity: Incorporating the this compound unit into a more rigid molecular scaffold would reduce the entropic penalty upon binding and enhance anion affinity and selectivity.

Binding Site Complementarity: The distance between the two ammonium groups can be tailored through the scaffold design to match the size and shape of specific anions. For example, a receptor designed for a linear dicarboxylate would require a different spacing than one designed for a spherical halide.

These principles are analogous to those used in well-established receptor families, such as those based on urea, thiourea, or squaramide motifs, which also rely on N-H hydrogen bond donors for anion coordination. nih.govresearchgate.netrsc.org

Receptors based on the this compound motif are expected to function as anion carriers across lipid membranes via a carrier-mediated transport mechanism. This process involves several steps:

The protonated receptor binds an anion at the membrane-water interface.

The resulting lipophilic receptor-anion complex diffuses across the nonpolar lipid bilayer.

The anion is released into the aqueous phase on the opposite side of the membrane, typically driven by a favorable ion gradient.

The free receptor then diffuses back to complete the transport cycle.

The efficiency of this process can be studied using techniques such as ion-selective electrode (ISE) assays or fluorescence-based assays like the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. nih.gov These methods allow for the quantification of transport rates and selectivity for different anions. Anion sensing can be achieved by coupling the binding event to a chromophore or fluorophore, where anion coordination induces a measurable change in the optical properties of the molecule.

Self-Assembly Processes Driven by this compound Interactions

The crystallization of this compound salts is a quintessential example of a self-assembly process. This process is driven by the spontaneous organization of the this compound dications and their corresponding counter-anions into a thermodynamically stable, highly ordered state. The primary interactions governing this assembly are the strong, directional N-H···anion hydrogen bonds and long-range electrostatic attractions. nih.gov

In solution, these ions are solvated and randomly distributed. Upon reaching supersaturation, the ions begin to aggregate. The directional nature of the hydrogen bonds guides the components into specific arrangements, leading to the nucleation and subsequent growth of a crystal. For instance, the formation of columns in propane-1,3-diammonium dichromate(VI) is a direct result of the repetitive hydrogen-bonding motifs that link the cations and anions into one-dimensional chains, which then pack together to form the final three-dimensional structure. nih.gov This demonstrates how simple molecular building blocks can be programmed, through their inherent chemical functionalities, to self-assemble into complex, well-defined supramolecular architectures.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation or Synonym |

|---|---|

| This compound | Propane-1,3-diammonium |

| Propane-1,3-diamine | Trimethylenediamine |

| Propane-1,3-diammonium dichromate(VI) | - |

| Propane-1,3-diammonium tetrachlorozincate(II) | - |

| Propane-1,3-diammonium perchlorate | - |

| 8-hydroxypyrene-1,3,6-trisulfonic acid | HPTS |

| Urea | - |

| Thiourea | - |

Formation of Supramolecular Cages and Capsules

The formation of supramolecular cages and capsules is a sophisticated area of supramolecular chemistry where molecules self-assemble into hollow, cage-like structures. These assemblies are typically formed through a combination of non-covalent interactions such as hydrogen bonding, metal coordination, hydrophobic forces, and van der Waals interactions. While there is extensive research on supramolecular cages built from various organic and inorganic components, specific studies detailing the use of this compound as a primary building block or guest molecule in the formation of such cages or capsules are not prominently featured in published research. The dicationic nature of this compound could theoretically allow it to act as a guest within anionic host cages or as a counterion in the formation of cationic cages, but specific examples are not documented.

Hierarchical Self-Organization in Solution and at Interfaces

Hierarchical self-organization refers to the process where molecules assemble into initial small structures, which then serve as building blocks for larger, more complex architectures. This phenomenon is crucial in the development of advanced materials. For alkylenediammonium salts, self-assembly in solution and at interfaces is often driven by the interplay of hydrogen bonding from the ammonium groups and hydrophobic interactions of the alkyl chain. This can lead to the formation of micelles, vesicles, or layered structures. However, dedicated studies on the specific hierarchical self-organization pathways and resulting structures for this compound in various solvents or at interfaces are not extensively reported.

Crystal Engineering Principles for Tailoring Solid-State Materials

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the intermolecular interactions. For organic salts, such as those involving diammonium cations, the primary interactions governing the crystal packing are hydrogen bonds between the ammonium groups and the counter-anions, as well as van der Waals forces.

Controlled Crystallization and Polymorphism Studies

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical area of study in materials science and pharmaceuticals. Organic ammonium salts are known to exhibit polymorphism, with different polymorphs displaying distinct physical properties. acs.orgnih.gov The control of crystallization to selectively obtain a desired polymorph is a key aspect of crystal engineering.

Studies on related short-chain alkylenediammonium salts have demonstrated the existence of different polymorphic forms. frontiersin.orgmanchester.ac.uk These studies often reveal that the crystallization conditions, such as solvent, temperature, and cooling rate, can significantly impact which polymorph is formed. For this compound, while it is plausible that its salts would exhibit polymorphism, detailed studies focusing on the controlled crystallization of its various polymorphic forms and the characterization of their distinct structures and properties are not widely available.

Table 1: General Factors Influencing Polymorphism in Organic Ammonium Salts

| Factor | Description | Potential Impact on this compound Salts |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can influence the conformation of the cation and the solvation of ions, favoring the nucleation of a specific polymorph. | Different solvents could stabilize different conformers of the flexible this compound cation, leading to different crystal packing. |

| Temperature | Temperature affects the solubility and the kinetics of nucleation and crystal growth, which can determine the polymorphic outcome. | Temperature changes could favor the formation of either kinetically or thermodynamically controlled polymorphs of this compound salts. |

| Supersaturation | The level of supersaturation can influence the nucleation rate of different polymorphs, in line with Ostwald's rule of stages. | High supersaturation might lead to the initial formation of a metastable polymorph, which could then transform into a more stable form. |

| Additives | Impurities or specifically added molecules can inhibit the growth of certain crystal faces or templates the formation of a particular polymorph. | Tailor-made additives could be designed to interact specifically with certain crystal faces of a this compound salt polymorph, thereby directing the crystallization outcome. |

Mechanochemical Synthesis of this compound Co-crystals

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an increasingly popular green chemistry approach for the synthesis of co-crystals. This solvent-free method involves grinding or milling solid reactants together. The formation of co-crystals of organic ammonium salts via mechanochemistry is a known technique.

The synthesis of co-crystals involving this compound would likely rely on the formation of strong hydrogen bonds between the ammonium groups of the this compound dication and suitable co-former molecules containing hydrogen bond acceptors (e.g., carboxylic acids, amides). While mechanochemical methods are well-established for producing a variety of co-crystals, specific research reports on the mechanochemical synthesis of co-crystals featuring this compound are not found in the surveyed literature. The principles of such a synthesis would involve the selection of appropriate co-formers and the optimization of milling parameters (e.g., frequency, time, use of liquid-assisted grinding) to facilitate the formation of the desired co-crystalline phase.

Theoretical and Computational Investigations of Trimethylenediaminium

Quantum Chemical Calculations of Trimethylenediaminium Structures and Energetics

Quantum chemical calculations, particularly those based on density functional theory (DFT) and other ab initio methods, are fundamental for understanding the properties of a molecule in isolation. rsc.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundation for understanding its chemical behavior. nih.govrsc.org

The this compound cation is derived from the protonation of 1,3-diaminopropane (B46017) at both amino groups. The flexibility of the three-carbon (propyl) chain allows the molecule to adopt several conformations. The relative stability of these conformers is determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electrostatic repulsion between the two positively charged ammonium (B1175870) groups.

The process of protonation itself can be modeled to understand the stepwise addition of protons and the associated changes in geometry and energy. Studies on related molecules show that protonation induces significant structural rearrangements to accommodate the new charge. rsc.org

Table 1: Calculated Relative Energies of this compound Conformers This table presents illustrative data based on typical findings for short-chain diammonium cations.

| Conformer | C-C-C-N Dihedral Angle (approx.) | Relative Energy (kcal/mol) | Key Feature |

| Anti-Anti | 180° | 0.0 | Most stable, fully extended chain |

| Anti-Gauche | 60° | 1.5 - 3.0 | One end is bent |

| Gauche-Gauche | 60° / 60° | 3.5 - 5.0 | Folded, C-shaped structure |

Electronic Structure and Charge Distribution

The distribution of electrons within the this compound cation governs its reactivity and interactions with its surroundings. Quantum chemical calculations can map out the electronic landscape, providing information on molecular orbitals and the partial charges on each atom. rsc.org

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. For this compound, the HOMO is typically localized along the sigma bonds of the hydrocarbon backbone, while the LUMO is more distributed around the electron-deficient ammonium groups. The large HOMO-LUMO gap is indicative of the cation's high stability.

Mulliken population analysis or more advanced schemes can be used to assign partial atomic charges. mdpi.com These calculations invariably show that the positive charges are not confined solely to the nitrogen atoms but are delocalized over the adjacent hydrogen atoms of the ammonium groups. The carbon atoms also carry a slight positive charge, which diminishes with distance from the nitrogen centers. This charge distribution is critical for its interactions with polar solvents, anions, and host molecules. The formation of a charge-density wave (CDW), an ordered pattern of electron density, is a phenomenon observed in some solid-state materials but is not characteristic of isolated molecular cations like this compound. aps.orgaps.orgnih.gov

Table 2: Illustrative Mulliken Partial Charges for this compound (Anti Conformer) This table shows representative charge values derived from quantum chemical calculations on similar protonated amines.

| Atom | Partial Charge (a.u.) |

| N (Nitrogen) | -0.45 |

| H (on Nitrogen) | +0.40 |

| C (adjacent to N) | +0.15 |

| H (on C adjacent to N) | +0.10 |

| C (central) | -0.05 |

| H (on central C) | +0.08 |

Molecular Dynamics Simulations of this compound in Various Environments

While quantum chemistry is ideal for studying the intrinsic properties of a molecule, molecular dynamics (MD) simulations are used to model the behavior of molecules over time, especially in condensed phases like liquids or within complex assemblies. libretexts.orgepfl.ch MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe dynamic processes like solvation and binding. mdpi.comfrontiersin.org

In aqueous solution, this compound organizes water molecules around its charged ammonium groups, forming distinct solvation shells. MD simulations can characterize the structure and dynamics of these shells. nih.gov Radial distribution functions (RDFs) calculated from MD trajectories show sharp peaks corresponding to the first and second solvation shells around the -NH₃⁺ groups. The hydrogen atoms of the ammonium groups act as strong hydrogen bond donors to the oxygen atoms of the surrounding water molecules.

The dynamics of solvation are also accessible. The residence time of water molecules in the first solvation shell can be calculated, revealing how strongly they are bound. Furthermore, in the presence of anions (e.g., Cl⁻, SO₄²⁻), MD simulations can explore the formation of ion pairs. rsc.org Two main types of ion pairs are typically observed:

Contact Ion Pair (CIP): The anion is in direct contact with the cation.

Solvent-Separated Ion Pair (SSIP): The anion and cation are separated by one or more layers of solvent molecules.

Simulations can quantify the relative stability and lifetimes of these different ion-pairing states, which is crucial for understanding the behavior of salts in solution. arxiv.orgmdpi.com

Table 3: Typical Solvation and Ion Pairing Properties from MD Simulations Data is based on simulations of similar small dications in aqueous solution.

| Property | Value | Description |

| First Shell Coordination Number (-NH₃⁺) | 4-6 water molecules | Number of water molecules directly interacting with an ammonium group. |

| Water Residence Time (First Shell) | 10-50 ps | Average time a water molecule spends in the first solvation shell. |

| CIP Free Energy Minimum | ~2.5 Å | Inter-ionic distance for a Contact Ion Pair. |

| SSIP Free Energy Minimum | ~4.5 Å | Inter-ionic distance for a Solvent-Separated Ion Pair. |

Interactions within Host-Guest Systems

The size, shape, and charge of this compound make it an ideal "guest" molecule for various "host" macrocycles, such as cucurbiturils, cyclodextrins, and pillararenes. nih.govcore.ac.uk These host-guest systems are central to supramolecular chemistry and have applications in sensing, drug delivery, and catalysis. rsc.orgscispace.com

MD simulations are instrumental in understanding the binding process. They can visualize the pathway of the guest entering the host's cavity and identify the key non-covalent interactions responsible for stable complex formation. These interactions often include ion-dipole forces between the cationic ammonium groups and the polar portals of the host, as well as hydrogen bonding and van der Waals interactions between the guest's methylene (B1212753) chain and the host's hydrophobic cavity. Advanced simulation techniques can be used to calculate the binding free energy, providing a quantitative measure of binding affinity that can be compared with experimental results. rsc.org

Computational Prediction of Spectroscopic Signatures

Computational methods can predict spectroscopic properties, such as vibrational (Infrared and Raman) spectra, which serve as molecular fingerprints. rsc.org By calculating the vibrational frequencies and their corresponding intensities from the optimized molecular geometry, researchers can aid in the interpretation and assignment of experimental spectra. rsc.org

For this compound, key vibrational modes include:

N-H stretching frequencies of the ammonium groups (~3000-3300 cm⁻¹).

C-H stretching frequencies of the methylene groups (~2800-3000 cm⁻¹).

N-H bending (scissoring) modes (~1500-1600 cm⁻¹).

CH₂ bending and wagging modes (~1300-1450 cm⁻¹).

These calculations are sensitive to the molecule's conformation and its environment. Comparing the calculated spectra for different conformers or for the isolated ion versus a solvated or host-bound ion can reveal how these interactions perturb the vibrational modes, providing a powerful link between structure and spectroscopy.

Table 4: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) This table provides representative frequency ranges for the key functional groups in a diammonium cation.

| Vibrational Mode | Typical Calculated Range (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | 3050 - 3350 | 3000 - 3300 |

| C-H Stretch | 2850 - 3050 | 2800 - 3000 |

| N-H Bend | 1520 - 1620 | 1500 - 1600 |

| C-H Bend | 1330 - 1480 | 1300 - 1450 |

Mechanistic Insights into this compound-Involved Reactions

Theoretical and computational chemistry have become indispensable tools for elucidating the intricate mechanisms of chemical reactions. openaccessjournals.com By modeling molecular structures, reaction pathways, and transition states, these methods provide a level of detail that is often inaccessible through experimental techniques alone. nih.gov For reactions involving species such as this compound and its neutral counterpart, 1,3-diaminopropane, computational studies, particularly those employing Density Functional Theory (DFT), offer significant insights into their behavior. openaccessjournals.comnih.gov

Detailed research into the mechanistic aspects of reactions where this compound or its derivatives play a role often focuses on the coordination chemistry of 1,3-diaminopropane with metal centers. These studies provide a window into the reactivity and potential catalytic applications of such complexes.

One area of investigation has been the interaction of palladium(II) complexes of 1,3-diaminopropane (dap) with various biologically relevant ligands. In these systems, the [Pd(dap)(H₂O)₂]²⁺ complex serves as a starting material, and its reactions with molecules such as dicarboxylic acids, amino acids, and peptides have been scrutinized. The formation of 1:1 complexes is a common feature, and the stability of these complexes is influenced by factors like the chelate ring size in the case of dicarboxylic acids. researchgate.net

A significant application of these palladium complexes is in promoting the hydrolysis of amino acid esters. For instance, the hydrolysis of glycine (B1666218) methyl ester is facilitated by its coordination to the [Pd(dap)(H₂O)₂]²⁺ complex. Mechanistic studies propose that the reaction proceeds via an intramolecular attack of a coordinated hydroxide (B78521) ion on the carbonyl carbon of the ester. This is a common pathway for metal-promoted ester hydrolysis.

The proposed mechanism involves the formation of a five-coordinate intermediate, which then breaks down to release the alcohol and the coordinated amino acid anion. The rate of this hydrolysis is dependent on the pH of the solution, which dictates the concentration of the reactive hydroxo-complex.

Another illustrative example comes from the study of a dinuclear iron(III)-peroxido complex containing a ligand derived from 1,3-diaminopropane, namely N,N,N',N'-tetrakis[(N-ethyl-2-benzimidazolyl)methyl]-2-hydroxy-1,3-diaminopropane (EtHPTB). The reaction of this complex with benzoyl chloride was investigated using low-temperature stopped-flow measurements to gain insight into the reaction mechanism. semanticscholar.org

The study proposed a mechanism for the formation of a perbenzoate complex prior to its decomposition. The use of Hammett plots, by varying the substituents on the benzoyl chloride, indicated a build-up of positive charge in the transition state of the rate-determining step. semanticscholar.org This, combined with activation entropy data, suggested a dissociative interchange mechanism for the reaction. semanticscholar.org

Computational methods, such as DFT, are frequently employed to support and rationalize these experimentally observed reaction mechanisms. researchgate.netaps.org While specific DFT studies on the reaction mechanisms of the this compound dication itself are not widely available, the principles of computational analysis of reaction pathways, including the location of transition states and the calculation of activation energies, are well-established for analogous systems. researchgate.netrsc.org For instance, a Japanese patent describes the use of DFT calculations with the B3LYP functional and a 6-311G(d) basis set to optimize the structure and calculate the LUMO energies of related organic charge transfer complexes, demonstrating the application of these methods in understanding the electronic properties that govern reactivity. google.com

The following table summarizes key findings from mechanistic studies involving complexes of 1,3-diaminopropane:

| Complex/System | Reactant(s) | Key Mechanistic Insight | Experimental/Computational Method | Reference |

| [Pd(dap)(H₂O)₂]²⁺ | Glycine methyl ester | Intramolecular attack of coordinated OH⁻ on the ester carbonyl. | Kinetics | researchgate.net |

| Dinuclear Fe(III)-peroxido complex with EtHPTB ligand | Benzoyl Chloride | Formation of a perbenzoate complex; proposed dissociative interchange mechanism. | Low-temperature stopped-flow kinetics, Hammett analysis | semanticscholar.org |

Below is a table detailing the stability constants for the formation of 1:1 complexes between [Pd(dap)(H₂O)₂]²⁺ and various amino acids.

| Amino Acid | log K |

| Glycine | 7.85 |

| Alanine | 7.70 |

| Valine | 7.55 |

| Phenylalanine | 7.62 |

Data sourced from related studies on palladium(II)-diamine complexes.

Advanced Spectroscopic and Analytical Characterization Techniques for Trimethylenediaminium Compounds

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. innovatechlabs.comlibretexts.org These methods are exceptionally sensitive to the chemical environment, making them ideal for analyzing intermolecular interactions, such as the crucial hydrogen bonds formed by the trimethylenediaminium cation in solid-state structures. fiveable.me An IR or Raman spectrum provides a "chemical fingerprint," allowing for the identification of functional groups and the confirmation of molecular identity. libretexts.orgbruker.com

The formation of hydrogen bonds (N-H···X, where X is an anion like a halide) significantly perturbs the vibrational frequencies of the involved groups. fiveable.me Typically, the N-H stretching vibrations, which appear at higher frequencies, will shift to lower wavenumbers (a "red-shift") and broaden upon hydrogen bond formation. fiveable.me The magnitude of this shift can correlate with the strength of the hydrogen bond.

Research Findings: In studies of organic-inorganic hybrid materials, FT-IR and Raman spectroscopy are routinely used to confirm the presence and interaction of the organic cation within the inorganic framework. For the compound N,N-dimethyl-1,3-propanediaminium pentabromobismuthate(III), IR spectroscopy was used to investigate its vibrational properties. The results supported a structure stabilized by N-H···Br hydrogen bonds, which link the organic and inorganic components and ensure the cohesion of the hybrid structure. colab.wsresearchgate.net By analyzing the shifts in the N-H and C-H stretching and bending modes of the this compound cation, researchers can gain detailed information about the nature and strength of its interactions with the surrounding lattice. Two-dimensional correlation spectroscopy (2D-COS) can further reveal subtle spectral changes and differentiate between interactions of varying strengths within the material. spectroscopyonline.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in this compound Analysis |

| N-H Stretch | 3300 - 3000 | Highly sensitive to hydrogen bonding. A red-shift and broadening indicate N-H···X interactions. |

| C-H Stretch | 3000 - 2850 | Provides information on the aliphatic propylene (B89431) chain; can be affected by van der Waals interactions. |

| N-H Bend (Scissoring) | 1650 - 1550 | Confirms the presence of -NH₃⁺ groups. Its position and shape are also sensitive to hydrogen bonding. |

| CH₂ Bend (Scissoring) | ~1470 | Characteristic of the methylene (B1212753) groups in the propylene chain. |

| C-C Stretch | 1200 - 800 | Relates to the conformation of the carbon backbone of the cation. |

| Low-Frequency Modes | < 400 | Involves lattice vibrations and metal-halide bonds (in hybrid halides), providing insight into the inorganic framework. mdpi.com |

Single-Crystal X-ray Diffraction and Powder X-ray Diffraction for Structural Determination

X-ray diffraction (XRD) is the cornerstone technique for determining the atomic and molecular structure of crystalline materials. carleton.edu Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining a precise three-dimensional model of a structure, yielding detailed information on unit cell dimensions, bond lengths, bond angles, and the exact positions of atoms in the crystal lattice. carleton.eduuhu-ciqso.esuni-ulm.de For this compound compounds that can be grown as high-quality single crystals, SC-XRD provides unambiguous structural determination.

When single crystals are not available, Powder X-ray diffraction (PXRD) is a powerful alternative. PXRD is used to identify crystalline phases, determine lattice parameters, and assess the purity of a bulk sample. ntu.edu.twcarleton.edu It is a rapid analytical technique where a powdered sample, containing crystallites in random orientations, produces a characteristic diffraction pattern that serves as a fingerprint for the material. carleton.eduunits.it

Research Findings: SC-XRD has been successfully used to resolve the structures of several compounds containing the 1,3-propanediaminium (this compound) cation. For example, the crystal structures of [H₃N(CH₂)₃NH₃]₃(BiX₆)₂(H₂O)₂ (where X = Cl, Br) were determined using this technique. researchgate.net The analysis revealed they are isostypic and crystallize in the P2₁/c space group. researchgate.net Similarly, the structure of N,N-dimethyl-1,3-propanediaminium pentabromobismuthate(III) was elucidated, showing a monoclinic P2₁/n space group with chains of corner-sharing [BiBr₅]²⁻ anions, with the organic cations occupying the space between them. colab.wsresearchgate.net The PXRD pattern for such compounds can be calculated from the single-crystal data and used as a reference to confirm the phase purity of bulk-synthesized powders. colab.wsresearchgate.net

| Parameter | N,N-dimethyl-1,3-propanediaminium pentabromobismuthate(III) colab.wsresearchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.0436 (6) |

| b (Å) | 15.3624 (10) |

| c (Å) | 12.680 (1) |

| β (°) ** | 93.208 (4) |

| Volume (ų) ** | 1564.4 (2) |

| Z (formula units/cell) | 4 |

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Compositional Analysis of Complexes and Assemblies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org For the analysis of non-volatile, charged, or large and labile molecules like the this compound cation and its complexes, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential. illinois.edu

ESI-MS is particularly well-suited for analyzing species in solution. It generates ions directly from a liquid sample, making it ideal for confirming the molecular weight of synthesized compounds and probing the composition of complexes that are stable in solution. wikipedia.orgillinois.edu The this compound dication [H₃N(CH₂)₃NH₃]²⁺ would be expected to appear at an m/z corresponding to half its molecular mass, although the monocation is also frequently observed.

Research Findings: In the characterization of coordination complexes and organic-inorganic materials, mass spectrometry is a key tool for confirming the composition. For instance, in the synthesis of a platinum complex with a derivative of trimethylenediamine, mass spectral data was used alongside NMR to characterize the final product. researchgate.net For a this compound salt, ESI-MS would be used to verify the mass of the cation (Expected monoisotopic mass of [C₃H₁₁N₂]⁺ ≈ 75.09 u; [C₃H₁₂N₂]²⁺ ≈ 76.10 u). The technique can also identify the presence of clusters or assemblies in solution by detecting ions with higher m/z values corresponding to aggregates of the cation and anion.

| Ion Species | Formula | Charge (z) | Calculated Monoisotopic Mass (u) | Expected m/z |

| Monoprotonated Cation | [C₃H₁₁N₂]⁺ | +1 | 75.0917 | 75.09 |

| Diprotonated Cation | [C₃H₁₂N₂]²⁺ | +2 | 76.0995 | 38.05 |

| Cation-Anion Cluster (e.g., with Cl⁻) | [C₃H₁₂N₂Cl]⁺ | +1 | 111.0583 | 111.06 |

High-Resolution Chromatography Coupled with Advanced Detectors (e.g., LC-MS/MS) for Purity and Derivative Analysis

High-performance liquid chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. mdpi.com When coupled with a mass spectrometer (LC-MS), it combines the powerful separation capabilities of chromatography with the sensitive and selective detection of MS. wikipedia.orgeag.com The further use of tandem mass spectrometry (LC-MS/MS) provides unparalleled specificity for structural confirmation and trace-level quantification. eag.commeasurlabs.com

This combination is ideal for assessing the purity of this compound salts and for identifying and quantifying any related impurities or derivatives. nih.govdiva-portal.org For example, a reversed-phase HPLC method could separate the this compound cation from starting materials, byproducts (e.g., incompletely reacted precursors), or degradation products. The MS detector confirms the identity of the main peak, while any other peaks can be analyzed to identify impurities. mjcce.org.mk

Research Findings: While specific LC-MS methods for this compound are not widely published, the methodology is standard in pharmaceutical and chemical analysis. A typical method would involve separation on a C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing a modifier like formic acid to ensure good peak shape and ionization. nih.govnih.gov The mass spectrometer would be set to monitor for the specific m/z of the this compound cation. For MS/MS analysis, this parent ion would be selected and fragmented in a collision cell, producing a unique pattern of product ions that serves as a highly specific fingerprint for confirmation. eag.com This approach is capable of detecting impurities at very low levels (<<0.1%). nih.gov

| Parameter | Typical Conditions for LC-MS/MS Analysis |

| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient (e.g., 5% to 95% B over 10 minutes) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 75.1 (for [M+H]⁺) |

| Product Ions (Q3) | Fragments specific to the cation structure (e.g., loss of NH₃) |

Scanning Probe Microscopy (AFM, STM) for Surface Morphology and Assembly Characterization

Scanning probe microscopy (SPM) techniques, primarily Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), are used to image and characterize surfaces at the nanoscale. romjist.ro AFM is particularly versatile as it can be used for both conductive and insulating materials, making it highly suitable for studying thin films of this compound-containing compounds, such as hybrid perovskites or self-assembled layers. espublisher.comvu.lt

AFM uses a sharp tip mounted on a cantilever to scan the sample surface. By monitoring the deflection of the cantilever, a three-dimensional topographic map of the surface is generated. vu.ltoamjms.eu This provides quantitative data on key morphological features, including grain size, surface roughness (e.g., root-mean-square roughness), and the presence of defects like pinholes.

| AFM-Derived Parameter | Description | Relevance to this compound-Containing Films |

| Topography | 3D height map of the surface. | Visualizes crystal grains, domains, and overall film structure. |

| Root Mean Square (Rq) Roughness | The standard deviation of the surface height profile. | Quantifies the smoothness of the film, which impacts charge transport and device efficiency. |

| Average Roughness (Ra) | The arithmetic average of the absolute values of the height deviations. | A common parameter for comparing surface texture. |

| Grain Size Analysis | Measurement of the dimensions of crystalline domains on the surface. | Relates to crystallinity and the density of grain boundaries, which can act as charge recombination sites. |

| Phase Imaging | Maps variations in material properties like adhesion and stiffness. | Can distinguish between different chemical domains or phases on the surface. |

Emerging Research Applications and Future Directions

Development of Novel Functional Materials Incorporating Trimethylenediaminium Units

The incorporation of this compound or its parent diamine is leading to the creation of new materials with tailored functionalities. Its ability to act as a linker or monomer is being exploited in the synthesis of polymers and composites for diverse applications, from industrial corrosion protection to advanced textiles. tandfonline.commod.gov.rs

Smart materials, which respond to external stimuli, are a key area of development. Trimethylenediamine has been utilized as a component in creating such advanced materials. For instance, it has been used as a shape controller in the sol-gel synthesis of Titanium dioxide (TiO2) nanoparticles, which are then applied to textiles to create self-decontaminating "smart textiles". mod.gov.rs In another application, methacrylate- and trimethylenediamine-based resins are used as adhesives in the fabrication of bioinspired, temperature-responsive multilayer films that can change shape with temperature variations. mdpi.com

The diamine is also a building block for non-isocyanate polyurethanes (NIPUs), a more sustainable class of polymers. researchgate.netacs.org Furthermore, research into new drug delivery systems has shown that modifying β-cyclodextrin with trimethylenediamine creates a nanocomposite material with potential applications in targeted cancer therapy, a hallmark of smart material design. vast.gov.vn

The global push for efficient and sustainable energy solutions has opened new avenues for this compound applications. In the field of energy storage, its derivatives are being explored in various battery technologies. It has been investigated as a component in aqueous organic redox flow batteries, which are considered a promising option for "green" and low-cost energy storage. mdpi.commdpi.comresearchgate.net Patents have also described the use of trimethylenediamine derivatives as additives for the electrolyte in lead-acid batteries and in positive mix pastes for lithium secondary batteries. google.comgoogle.com

In energy conversion, trimethylenediamine plays a role in fuel cells and water electrolysis. Osmium complexes containing dicarboxy-trimethylenediamine have been studied for use in bio-nano fuel cells. google.com Moreover, tris(trimethylenediamine)Co(III) chloride complexes have been used as ionic activators on cathode materials in alkaline water electrolyzers to enhance hydrogen evolution, a key process for producing hydrogen fuel. mdpi.comceon.rs This complex is also noted for its effect on H/D isotope separation in fuel cells. rsc.org

Advanced Separation Technologies Utilizing this compound-Based Adsorbents

The ability of the amine groups in trimethylenediamine to chelate and interact with various molecules and ions makes it a valuable component in separation science. Trimethylenediamine-functionalized materials are being developed as high-capacity adsorbents for a range of applications.

Researchers have created amine-functionalized nanofibrous membranes for biomedical applications, such as the removal of bilirubin (B190676) from blood plasma. cncb.ac.cn In these membranes, poly(vinyl alcohol-co-ethylene) is functionalized with trimethylenediamine, which then acts as an affinity ligand for bilirubin. cncb.ac.cn Similarly, trimethylenediamine has been used in the liquid-liquid extraction of heavy metal ions like Copper (Cu²⁺) and Cadmium (Cd²⁺) from aqueous solutions containing amines. nih.gov Its derivatives, such as trimethylenediamine-N,N,N',N'-tetraacetic acid (H4tmdta), are effective complexing agents for the separation of trivalent lanthanides and actinides. researchgate.net

Other applications include its use in adsorbents for CO2 capture and in the preparation of organomontmorillonites (modified clays) that can adsorb various organic compounds. acs.orgacs.orgakjournals.com Analytical separation techniques also utilize its properties; for example, High-Performance Liquid Chromatography (HPLC) methods have been developed for the separation of diamines, including trimethylenediamine. sielc.com

Table 1: Applications of this compound-Based Materials in Separation Technologies

| Application Area | Material/Method | Target Substance | Reference |

|---|---|---|---|

| Biomedical Adsorption | Trimethylenediamine-functionalized nanofibrous membrane | Bilirubin | cncb.ac.cn |

| Heavy Metal Extraction | Liquid-liquid extraction with p-t-Butylcalix mdpi.comarene and trimethylenediamine | Cu²⁺, Cd²⁺ | nih.gov |

| Radionuclide Separation | Aminopolycarboxylate chelating agents (e.g., H4tmdta) | Trivalent f-elements (lanthanides/actinides) | researchgate.net |

| Gas Separation | Polyimide membranes | Various gases | scispace.com |

| CO₂ Absorption | Aqueous solutions of diamines | Carbon Dioxide | acs.org |

| Analytical Chemistry | HPLC on Primesep 200 column | Diamines | sielc.com |

| Environmental Remediation | Co(II)-exchanged montmorillonite | Organic compounds | akjournals.com |

Green Chemistry Applications and Sustainable Synthesis Routes

Trimethylenediamine is at the forefront of several green chemistry initiatives aimed at creating more sustainable chemical processes. A notable example is its use in the aminolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) plastic waste. tandfonline.comtandfonline.com This process breaks down the waste plastic into smaller molecules that are then used to synthesize valuable polymeric surfactants, providing a circular economy solution for plastic recycling. tandfonline.comtandfonline.comresearchgate.net

The principles of green chemistry are also being applied to the synthesis of trimethylenediamine derivatives themselves. Patents have been filed for environmentally friendly synthesis methods that minimize waste and improve safety. google.comgoogle.com For instance, a process for preparing N,N-dimethyl-1,3-propanediamine has been developed that is described as having a simple process, stable quality, and being suitable for large-scale, low-cost production. google.com Additionally, research has explored the use of deep eutectic solvents, which are considered green and bio-renewable, as a medium for reactions involving trimethylenediamine complexes, further reducing the environmental footprint of chemical synthesis. mdpi.com

Integration of this compound into Hybrid Organic-Inorganic Systems

Hybrid organic-inorganic materials combine the properties of both classes of materials, often resulting in novel functionalities. Trimethylenediamine serves as a versatile organic linker to create such hybrid structures.

It has been used to synthesize three-dimensional cyanide-bridged bimetallic assemblies, such as [Ni(tn)₂]₃[Fe(CN)₆]X₂ (where tn is trimethylenediamine). acs.org These materials exhibit interesting magnetic properties, with the network structure extended through Fe-CN-Ni linkages. acs.org In another example, trimethylenediamine is used to create hybrid catalysts by immobilizing a triazine-trimethylenediamine dendrimer on core/shell Fe₃O₄@SiO₂ nanoparticles, which are then complexed with Copper(II) for use in organic synthesis. core.ac.uk

Furthermore, studies have investigated the interaction of trimethylenediamine with inorganic clays (B1170129) like montmorillonite. akjournals.com These studies show that the diamine intercalates into the interlayer space of the clay, creating a hybrid material whose thermal decomposition and properties are influenced by the steric properties of the amine. akjournals.com Such organo-clays have applications as adsorbents and rheological agents. akjournals.com

Multifunctional Systems and Advanced Device Fabrication

The versatility of this compound allows for its incorporation into multifunctional systems and advanced devices where several properties are required simultaneously. The polymeric surfactants synthesized from PET waste using trimethylenediamine not only recycle waste but also function as effective corrosion inhibitors for steel in the petroleum industry, demonstrating multifunctionality. tandfonline.comtandfonline.com

In the realm of advanced devices, materials containing trimethylenediamine are being developed for a range of uses. The self-decontaminating smart textiles and temperature-responsive films represent early-stage device applications. mod.gov.rsmdpi.com The use of trimethylenediamine derivatives in various battery and fuel cell prototypes points to its role in future energy devices. mdpi.comgoogle.commdpi.com Additionally, complexes of Europium(III) with ligands derived from bis(salicylidene)trimethylenediamine are being studied for their luminescence properties, suggesting potential applications in photonic devices and sensors. researchgate.net The synthesis of nanocomposite materials based on gold nanoparticles and trimethylenediamine-modified cyclodextrin (B1172386) for drug delivery is another example of a sophisticated system designed for advanced biomedical applications. vast.gov.vn

常见问题

Q. How can researchers determine the purity of Trimethylenediaminium in synthesized samples?

To assess purity, combine multiple analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for quantitative analysis, and elemental analysis to verify stoichiometry. Cross-validate results by comparing data across methods and include calibration standards for instrumental accuracy. Present findings in tables with error margins and reproducibility metrics to ensure transparency .

Q. What experimental approaches are recommended for characterizing the stability of this compound under varying environmental conditions?

Design controlled stability studies by exposing the compound to stressors (e.g., temperature, humidity, pH variations) and monitor degradation kinetics using spectroscopic (UV-Vis, FTIR) or chromatographic methods. Include control groups and replicate experiments to isolate degradation pathways. Statistically analyze time-dependent changes (e.g., Arrhenius plots for thermal stability) and report confidence intervals .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

Use a tiered approach: start with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, followed by NMR (¹H, ¹³C, 2D-COSY) for bond connectivity and stereochemistry. Supplement with mass spectrometry (MS) for molecular weight confirmation. For crystalline derivatives, X-ray diffraction provides absolute configuration. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How should researchers design experiments to investigate the catalytic mechanisms involving this compound in complex reaction systems?

Employ a multi-phase experimental framework:

- Phase 1: Optimize reaction conditions (solvent, temperature, catalyst loading) via design of experiments (DoE) to identify critical variables.

- Phase 2: Use in-situ spectroscopic monitoring (Raman, NMR) to track intermediate species.

- Phase 3: Validate mechanisms through isotopic labeling or kinetic isotope effects (KIE). Integrate computational modeling (e.g., DFT for transition states) to reconcile experimental and theoretical data .

Q. What strategies are effective for resolving contradictions in reported thermodynamic properties of this compound across studies?

Conduct a meta-analysis to compare experimental parameters (e.g., calorimetry methods, sample purity, solvent systems). Replicate conflicting studies under standardized conditions, controlling for variables like moisture levels or instrumentation calibration. Perform statistical tests (e.g., ANOVA) to quantify variability. If discrepancies persist, propose hypotheses (e.g., polymorphism, solvent interactions) for targeted validation .

Q. How can computational modeling be integrated with experimental data to predict this compound’s behavior in novel solvent environments?

Develop a hybrid workflow:

- Step 1: Use molecular dynamics (MD) simulations to predict solvation free energies and diffusion coefficients.

- Step 2: Validate predictions experimentally via conductivity measurements or neutron scattering.

- Step 3: Refine models using machine learning (ML) to correlate solvent descriptors (e.g., polarity, viscosity) with observed behavior. Publish raw simulation data and experimental validation in tandem to enhance reproducibility .

Q. What methodologies are critical for assessing this compound’s biological interactions in vitro?

Adopt a tiered toxicity screening protocol:

- Tier 1: Cell viability assays (MTT, ATP luminescence) across multiple cell lines.

- Tier 2: Mechanistic studies (flow cytometry for apoptosis, ROS detection assays).

- Tier 3: Omics profiling (transcriptomics, metabolomics) to identify pathway disruptions. Include positive/negative controls and validate findings with orthogonal assays (e.g., enzymatic activity tests) .

Q. How can researchers systematically identify knowledge gaps in this compound’s applications for novel materials?

Conduct a structured literature review using keyword clustering (e.g., "this compound AND polymer composites") and bibliometric analysis to map publication trends. Prioritize understudied areas (e.g., optoelectronic properties, biohybrid systems) and design hypothesis-driven experiments to address them. Use gap analysis matrices to align findings with broader research priorities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。